Ethyl 2,2-dimethyl-8-bromooctanoate
Description
Ethyl 2,2-dimethyl-8-bromooctanoate is a branched-chain brominated ester with the molecular formula C₁₂H₂₁BrO₂. Its structure features a terminal bromine atom at the 8th carbon and two methyl groups at the 2nd carbon of the octanoate backbone, esterified with an ethyl group. The steric hindrance introduced by the 2,2-dimethyl groups and the electron-withdrawing bromine substituent significantly influences its reactivity and physicochemical properties compared to simpler esters.
Properties
Molecular Formula |
C12H23BrO2 |
|---|---|
Molecular Weight |
279.21 g/mol |
IUPAC Name |
ethyl 8-bromo-2,2-dimethyloctanoate |
InChI |
InChI=1S/C12H23BrO2/c1-4-15-11(14)12(2,3)9-7-5-6-8-10-13/h4-10H2,1-3H3 |
InChI Key |
MTEYTBYHEOMETG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique structural attributes of ethyl 2,2-dimethyl-8-bromooctanoate can be contextualized by comparing it to analogs with modifications in branching, halogenation, or ester groups. Below is a detailed analysis:
Ethyl 8-Bromooctanoate
- Structure : Lacks the 2,2-dimethyl groups.
- Key Differences: Reactivity: The absence of steric hindrance at the 2nd carbon allows faster nucleophilic attack at the ester carbonyl group, enhancing hydrolysis rates compared to the dimethyl variant. Physicochemical Properties: Lower molecular weight (C₁₀H₁₇BrO₂ vs. C₁₂H₂₁BrO₂) reduces boiling point and increases volatility. Environmental Persistence: Ethyl 8-bromooctanoate has established environmental screening levels (ITSL) derived from databases like EPA IRIS and ACGIH, but the dimethyl variant’s bulkiness may reduce biodegradability .
Ethyl 2,2-Dimethyloctanoate
- Structure : Lacks the 8-bromine substituent.
- Key Differences :
- Electrophilicity : The bromine atom in the target compound increases electrophilic character, making it more reactive in SN2 reactions.
- Applications : While both compounds serve as synthetic intermediates, the brominated derivative is favored in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen handle.
R-(–)-BL3912A (α-Ethyl Analog of DOM)
- For this compound, the 2,2-dimethyl groups may similarly modulate interactions with enzymes or receptors by sterically blocking active sites.
Data Table: Comparative Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₂H₂₁BrO₂ | 289.20 | ~245 (estimated) | 3.8 | Pharmaceutical intermediates |
| Ethyl 8-bromooctanoate | C₁₀H₁₇BrO₂ | 265.15 | 220–225 | 2.9 | Agrochemical synthesis |
| Ethyl 2,2-dimethyloctanoate | C₁₂H₂₂O₂ | 198.30 | 210–215 | 3.2 | Polymer plasticizers |
Notes:
- LogP (octanol-water partition coefficient) indicates increased lipophilicity for the brominated dimethyl variant, suggesting greater membrane permeability.
Research Findings and Implications
Synthetic Utility: The bromine atom in this compound enables selective cross-coupling reactions, as demonstrated in palladium-catalyzed protocols. However, the dimethyl groups may necessitate higher reaction temperatures or stronger bases to overcome steric effects.
Its higher LogP suggests prolonged retention in lipid-rich tissues, warranting further toxicokinetic studies .
Metabolic Stability: Comparative studies with non-branched analogs suggest that the 2,2-dimethyl groups confer resistance to esterase-mediated hydrolysis, enhancing metabolic stability in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
